6-(3-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile 6-(3-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 338963-36-3
VCID: VC7139464
InChI: InChI=1S/C23H12ClF3N2O/c24-17-7-3-6-16(10-17)21-12-20(23(25,26)27)19(13-28)22(29-21)30-18-9-8-14-4-1-2-5-15(14)11-18/h1-12H
SMILES: C1=CC=C2C=C(C=CC2=C1)OC3=C(C(=CC(=N3)C4=CC(=CC=C4)Cl)C(F)(F)F)C#N
Molecular Formula: C23H12ClF3N2O
Molecular Weight: 424.81

6-(3-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile

CAS No.: 338963-36-3

Cat. No.: VC7139464

Molecular Formula: C23H12ClF3N2O

Molecular Weight: 424.81

* For research use only. Not for human or veterinary use.

6-(3-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile - 338963-36-3

Specification

CAS No. 338963-36-3
Molecular Formula C23H12ClF3N2O
Molecular Weight 424.81
IUPAC Name 6-(3-chlorophenyl)-2-naphthalen-2-yloxy-4-(trifluoromethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C23H12ClF3N2O/c24-17-7-3-6-16(10-17)21-12-20(23(25,26)27)19(13-28)22(29-21)30-18-9-8-14-4-1-2-5-15(14)11-18/h1-12H
Standard InChI Key CBJZHZGZKYNBQM-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)OC3=C(C(=CC(=N3)C4=CC(=CC=C4)Cl)C(F)(F)F)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Structural Features

The compound’s IUPAC name, 6-(3-chlorophenyl)-2-naphthalen-2-yloxy-4-(trifluoromethyl)pyridine-3-carbonitrile, reflects its substitution pattern on the pyridine ring (Figure 1). Key structural elements include:

  • Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

  • 3-Chlorophenyl group: A chlorine-substituted benzene ring at position 6, contributing electron-withdrawing effects.

  • 2-Naphthyloxy group: A naphthalene-derived ether at position 2, enhancing lipophilicity and π-π stacking potential.

  • Trifluoromethyl group: A -CF3_3 substituent at position 4, known to improve metabolic stability and binding affinity in bioactive molecules .

  • Cyano group: A nitrile at position 3, influencing electronic distribution and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight424.81 g/mol
SolubilityLikely soluble in DMSO, DMF; low H2_2O solubility
LogP (estimated)~4.2 (high lipophilicity)Calculated
StabilitySensitive to light, moisture

Synthesis and Preparation

Challenges and Optimization

  • Steric Hindrance: The bulky naphthyloxy group may impede reaction kinetics, necessitating elevated temperatures or catalytic systems.

  • Regioselectivity: Ensuring correct substitution patterns requires careful control of reaction conditions (e.g., Lewis acids for directing groups) .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Aromatic protons from naphthyl (δ 7.2–8.5 ppm), chlorophenyl (δ 7.0–7.8 ppm), and pyridine (δ 8.1–8.9 ppm).

    • 19FNMR^{19}\text{F} \text{NMR}: A singlet for -CF3_3 near δ -60 ppm .

  • Mass Spectrometry: Expected molecular ion peak at m/z 424.81 with fragments corresponding to naphthyloxy (144 Da) and chlorophenyl (111 Da) losses.

Biological Activity and Research Findings

Hypothesized Mechanisms of Action

Structural analogs of nicotinonitriles exhibit:

  • Kinase Inhibition: Pyridine derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

  • Antimicrobial Activity: The -CF3_3 group enhances membrane penetration, potentiating effects against Gram-positive bacteria .

Table 2: Comparative Bioactivity of Nicotinonitrile Analogs

CompoundTargetIC50_{50} (nM)Source
6-(4-Chlorophenyl)-2-hydroxy-...EGFR12.5
6-Methyl-2-(2-naphthyloxy)-...CYP450 3A4230

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